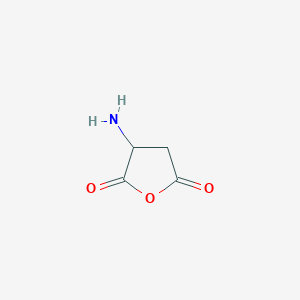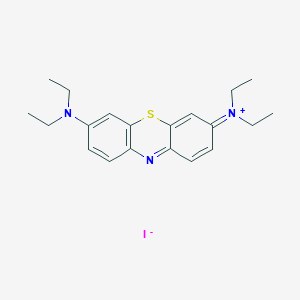
3,7-Bis(diethylamino)phenothiazin-5-ium iodide
Overview
Description
3,7-Bis(diethylamino)phenothiazin-5-ium iodide is a phenothiazinium dye known for its vibrant color and various applications in scientific research. This compound, with the molecular formula C20H26IN3S, is often used in biological staining and as a redox indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide typically involves the treatment of phenothiazine with diiodine, followed by the reaction with diethylamine . The reaction conditions usually require an inert atmosphere and room temperature to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(diethylamino)phenothiazin-5-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation reactions using reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring .
Scientific Research Applications
3,7-Bis(diethylamino)phenothiazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a cytotoxicity marker.
Industry: Utilized in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)phenothiazin-5-ium iodide involves its ability to interact with cellular components and generate reactive oxygen species (ROS) upon exposure to light. This property makes it useful in photodynamic therapy, where it targets and destroys cancer cells . The compound’s molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazinium dye with similar applications in biological staining and redox reactions.
Toluidine Blue O: Used in histology and cytology for staining acidic tissue components.
New Methylene Blue: Employed in hematology for staining reticulocytes.
Uniqueness
3,7-Bis(diethylamino)phenothiazin-5-ium iodide stands out due to its specific diethylamino substitutions, which enhance its photophysical and electrochemical properties. These unique features make it particularly effective in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
[7-(diethylamino)phenothiazin-3-ylidene]-diethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3S.HI/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZLRFOCVIZYGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


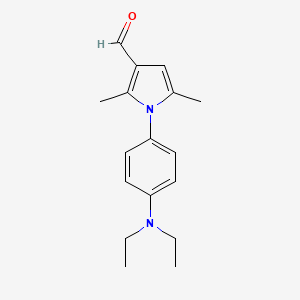
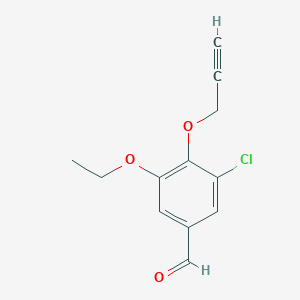
![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)

![4-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328202.png)
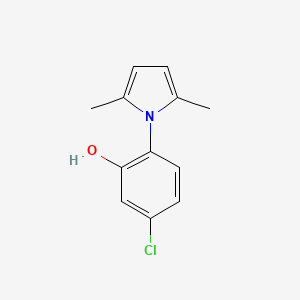
![3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328218.png)
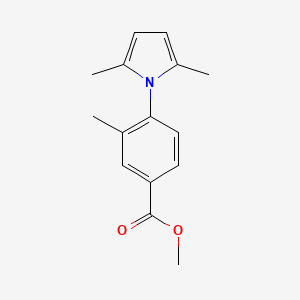
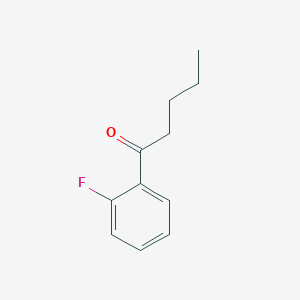
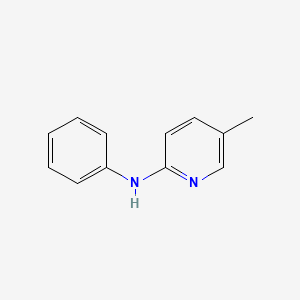
![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)
![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
